molecular formula C24H20O8S B2894252 (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 900290-06-4

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B2894252
CAS No.: 900290-06-4
M. Wt: 468.48
InChI Key: MQGBMMGFKSAHFG-FMCGGJTJSA-N
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Description

The compound seems to be a complex organic molecule. It appears to contain a benzofuran core, which is a heterocyclic compound, and a benzenesulfonate group. The presence of the trimethoxybenzylidene moiety suggests that it might have been synthesized through a Knoevenagel condensation .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Compounds with benzenesulfonate units, particularly those involved in the study of zinc phthalocyanine derivatives, have been found to have significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020). The ability to generate singlet oxygen upon light activation makes them promising candidates as photosensitizers in the targeted destruction of cancer cells.

Antimicrobial and Antifungal Activities

Sulfonamide derivatives, including those with benzylidene motifs, have demonstrated significant antimicrobial and antifungal activities. This suggests the potential of such compounds to serve as leads for the development of new antimicrobial agents. For instance, compounds containing 3,4,5-trimethoxy and 4-hydroxy derivatives have shown interesting cytotoxic activities and strong inhibition of carbonic anhydrase (CA) enzymes, which could be crucial for further anti-tumor activity studies (Gul et al., 2016). Additionally, novel quinazolinone derivatives with sulfonamide groups have been evaluated for antimicrobial activity, showcasing the broad therapeutic potential of such compounds (Habib, Hassan, & El‐Mekabaty, 2013).

Synthesis of Heterocyclic Compounds

The structural features of benzylidene-benzenesulfonate derivatives are conducive to the synthesis of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials science. For example, the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of certain precursors has enabled the synthesis of dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives, illustrating the versatility of such compounds in organic synthesis (Gabriele et al., 2006).

Future Directions

While the future directions for this specific compound are not clear, similar compounds have been studied for their potential applications in nonlinear optics and other fields .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8S/c1-28-19-14-22(30-3)21(29-2)11-15(19)12-23-24(25)18-10-9-16(13-20(18)31-23)32-33(26,27)17-7-5-4-6-8-17/h4-14H,1-3H3/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGBMMGFKSAHFG-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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